Amobam
Overview
Description
Mechanism of Action
Amobam: A Comprehensive Review of Its Mechanism of Action
This compound, also known as Diammonium ethylenebis (dithiocarbamate), is a compound with a rich history of use as a fungicide .
Target of Action
This compound primarily targets a broad spectrum of fungal diseases . It was used to control spot diseases, anthracnose, powdery mildew, and blight in fruit, vegetables, and field crops .
Mode of Action
The mode of action of this compound is non-specific, and it inhibits respiration . This means that it interferes with the energy production process of the fungi, leading to their death.
Pharmacokinetics
This is largely due to its status as an obsolete fungicide .
Result of Action
The primary result of this compound’s action is the death of the targeted fungi. By inhibiting respiration, it disrupts the fungi’s ability to produce energy, leading to their eventual death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amobam can be synthesized through a thiol-amine exchange reaction. Typically, this involves reacting thiolamine with dichlorocarbonylamide to produce the desired compound . The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the correct formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of ethylenebis(dithiocarbamic acid) with ammonia. The process is carried out in reactors where the reactants are mixed under controlled conditions to produce the crystalline solid. The product is then purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions: Amobam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various sulfur-containing compounds.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Amobam has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving fungal pathogens due to its fungicidal properties.
Medicine: Investigated for its potential use in developing antifungal treatments.
Industry: Utilized in agriculture to protect crops from fungal diseases, thereby improving yield and quality
Comparison with Similar Compounds
Zineb: Formed by mixing Amobam with zinc sulfate, also used as a fungicide.
Maneb: A manganese-containing dithiocarbamate fungicide.
Nabam: A sodium salt of ethylenebis(dithiocarbamate).
Uniqueness: this compound is unique due to its broad-spectrum fungicidal activity and its ability to form stable complexes with various metal ions, enhancing its effectiveness against a wide range of fungal pathogens .
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
IUPAC Name |
diazanium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S4.2H3N/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);2*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZIYRKKUFAOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058067 | |
Record name | Ambam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-10-7 | |
Record name | Carbamodithioic acid, N,N'-1,2-ethanediylbis-, ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ambam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diammonium ethylenebis[dithiocarbamate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAMMONIUM ETHYLENEBISDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU420M2PUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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